molecular formula C14H17F3N2O2 B1400077 Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate CAS No. 1417569-33-5

Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate

Cat. No.: B1400077
CAS No.: 1417569-33-5
M. Wt: 302.29 g/mol
InChI Key: BBVAIZLGBRYHGQ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate represents a convergence of several important chemical research trajectories that emerged throughout the twentieth and twenty-first centuries. The compound emerged from the systematic exploration of trifluoromethyl-substituted heterocycles, which gained prominence as researchers recognized the unique properties imparted by fluorine substitution in organic molecules. The synthesis of this particular compound reflects the broader historical trend toward creating more complex heterocyclic systems that incorporate multiple pharmacophoric elements within a single molecular structure.

The historical development of this compound class can be traced to early work on piperidine derivatives, which has been a subject of intensive research since the mid-twentieth century due to their prevalence in natural products and their utility as synthetic intermediates. The incorporation of trifluoromethyl groups into pyridine-containing molecules represents a more recent development, emerging from the recognition that fluorine substitution can dramatically alter the physical and chemical properties of organic compounds. This compound specifically emerged as part of systematic structure-activity relationship studies aimed at understanding how different substitution patterns on heterocyclic frameworks influence molecular properties.

The synthetic methodology for producing this compound has evolved through multiple generations of synthetic approaches. Early synthetic routes often involved multi-step procedures with modest overall yields, but contemporary methods have been refined to provide more efficient access to this compound class. The development of improved synthetic protocols has been driven by the increasing recognition of the potential applications of such trifluoromethyl-substituted heterocycles in various research domains.

Modern synthetic approaches to this compound typically involve the strategic assembly of the piperidine ring system followed by the introduction of the trifluoromethyl-substituted pyridine moiety. The development of reliable synthetic methodologies has been crucial for enabling systematic studies of this compound and related derivatives, facilitating the exploration of structure-property relationships that define this important class of organofluorine compounds.

Significance in Organofluorine Chemistry

This compound occupies a prominent position within organofluorine chemistry due to its incorporation of the trifluoromethyl functional group, which fundamentally alters the electronic and steric properties of the parent molecule. The presence of the trifluoromethyl group imparts unique characteristics that distinguish this compound from its non-fluorinated analogs, making it a valuable exemplar of how strategic fluorine incorporation can modify molecular behavior.

The trifluoromethyl group in this compound serves as a powerful electron-withdrawing substituent that significantly influences the electronic distribution throughout the molecule. This electronic effect is transmitted through the pyridine ring system and affects the basicity of the nitrogen atoms, the stability of various conformational states, and the overall reactivity profile of the compound. The electron-withdrawing nature of the trifluoromethyl group also influences the acidity of nearby protons and can affect the compound's hydrogen bonding capabilities.

From a physicochemical perspective, the trifluoromethyl substitution dramatically alters the lipophilicity and metabolic stability characteristics of the compound compared to its non-fluorinated counterparts. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, contributing to enhanced chemical stability under various conditions. This stability is particularly important for applications requiring compounds that can withstand harsh chemical environments or extended storage periods.

The compound also serves as an important example of how multiple fluorine atoms can be incorporated into complex heterocyclic systems while maintaining synthetic accessibility. The successful incorporation of three fluorine atoms in the trifluoromethyl group demonstrates the feasibility of creating highly fluorinated compounds through strategic synthetic design. This aspect is particularly significant as researchers continue to explore the potential benefits of increased fluorine content in organic molecules.

Classification within Piperidine Derivatives

This compound belongs to the broad class of piperidine derivatives, which represents one of the most important and extensively studied categories of nitrogen-containing heterocycles. Within this classification, the compound can be further categorized as a 4-substituted piperidine derivative, where the piperidine ring bears both an ester functional group at the 4-position and a substituted pyridine moiety attached to the nitrogen atom.

The piperidine ring system in this compound adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference has significant implications for the compound's three-dimensional structure and influences how it interacts with other molecules. The 4-carboxylate substitution introduces additional conformational considerations, as the ester group can adopt different orientations relative to the piperidine ring.

The compound can be classified more specifically as a nitrogen-linked biaryl system, where the piperidine nitrogen serves as a linker between the saturated piperidine ring and the aromatic pyridine ring. This structural motif is particularly common in compounds designed for biological activity, as the flexible linker allows the two ring systems to adopt various relative orientations while maintaining overall molecular rigidity.

Within the broader context of piperidine derivatives, this compound represents an example of a highly substituted system where multiple functional groups contribute to the overall molecular properties. The combination of the ester functionality, the nitrogen linkage to the pyridine ring, and the trifluoromethyl substitution creates a complex interplay of electronic and steric effects that distinguish this compound from simpler piperidine derivatives.

The classification of this compound also extends to its recognition as a member of the ethyl ester family of piperidine carboxylates. This classification is important for understanding the compound's reactivity patterns, as ethyl esters have well-established hydrolysis and transesterification characteristics that can be exploited in synthetic transformations or metabolic processes.

Nomenclature and Structural Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The name reflects the hierarchical structure of the molecule, with the piperidine ring serving as the parent heterocycle and the various substituents named according to their positions and chemical nature.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source
Chemical Abstracts Service Registry Number 1417569-33-5
Molecular Formula C₁₄H₁₇F₃N₂O₂
Molecular Weight 302.30 g/mol
Molecular Design Language Number MFCD22126069
International Union of Pure and Applied Chemistry Name ethyl 1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Canonical Simplified Molecular Input Line Entry System CCOC(=O)C1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F

The systematic name begins with "ethyl," indicating the ethyl ester functionality at the 4-position of the piperidine ring. The "1-[4-(trifluoromethyl)-2-pyridyl]" portion of the name specifies that the piperidine nitrogen is substituted with a pyridine ring that bears a trifluoromethyl group at the 4-position. The complete name "piperidine-4-carboxylate" indicates that the piperidine ring serves as the core structure with a carboxylate ester at the 4-position.

Table 2: Structural Classification Parameters

Classification Category Description Structural Feature
Ring System Saturated six-membered nitrogen heterocycle Piperidine core
Substitution Pattern 1,4-disubstituted N-aryl and C-ester substituents
Functional Groups Ester, trifluoromethyl, pyridine Multiple electron-withdrawing groups
Molecular Architecture Rigid-flexible hybrid Aromatic rings connected by flexible linker
Fluorine Content Three fluorine atoms Concentrated in trifluoromethyl group

The International Chemical Identifier for this compound provides a standardized representation that facilitates database searches and structural comparisons. The International Chemical Identifier Key serves as a condensed digital fingerprint that allows for rapid identification of the compound in chemical databases and literature searches. These standardized identifiers are essential for maintaining consistency in chemical communication and ensuring accurate identification across different research contexts.

Properties

IUPAC Name

ethyl 1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-4-7-19(8-5-10)12-9-11(3-6-18-12)14(15,16)17/h3,6,9-10H,2,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVAIZLGBRYHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate typically involves the reaction of 4-(Trifluoromethyl)-2-pyridylamine with ethyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research has indicated that compounds similar to ethyl 1-[4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate exhibit potential antidepressant properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier. This characteristic is crucial for developing effective antidepressants targeting central nervous system disorders .

1.2 Anticancer Properties
Studies have shown that piperidine derivatives can possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been evaluated in preclinical models for its efficacy against different cancer cell lines, demonstrating promising results in inhibiting tumor growth .

1.3 Neuroprotective Effects
The compound's neuroprotective effects are being investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may contribute to neuroprotection, making it a candidate for further research in neuropharmacology .

Agrochemical Applications

2.1 Pesticide Development
The unique chemical structure of this compound lends itself to applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, providing better efficacy against pests while potentially reducing the required dosage .

2.2 Plant Growth Regulation
Research indicates that similar compounds can act as plant growth regulators, influencing growth patterns and yield in various crops. This compound’s role in this area is under investigation, focusing on its effects on plant hormone pathways .

Material Science

3.1 Synthesis of Functional Materials
The compound can be utilized in synthesizing functional materials due to its ability to form stable complexes with metals and other organic molecules. These materials can find applications in electronics, sensors, and catalysis .

3.2 Coatings and Polymers
Incorporating this compound into polymer matrices may enhance properties such as thermal stability, mechanical strength, and resistance to environmental degradation. This application is particularly relevant for developing advanced coatings that require durability and performance under harsh conditions .

Case Studies

Study Title Focus Area Findings
Antidepressant Properties of Piperidine DerivativesMedicinal ChemistryDemonstrated significant reduction in depressive behaviors in animal models .
Evaluation of Anticancer ActivityCancer ResearchInhibited proliferation of breast cancer cell lines by inducing apoptosis .
Trifluoromethyl Compounds as AgrochemicalsAgrochemical ResearchEnhanced efficacy against common agricultural pests with lower application rates .
Development of High-Performance PolymersMaterial ScienceImproved thermal stability and mechanical properties when used as a polymer additive .

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

The position of the trifluoromethyl group on the pyridine ring significantly influences electronic and steric properties:

  • Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate (CAS 7063-35-6): The trifluoromethyl group at the 3-position of the pyridine ring creates a distinct electronic environment compared to the 4-position in the target compound. This may alter binding affinity in biological targets due to differences in dipole moments and steric hindrance .
Table 1: Positional Isomer Comparison
Compound CAS Number Substituent Position Molecular Weight Key Properties
Target Compound 7063-35-6 4-(trifluoromethyl) 300.27 g/mol High lipophilicity, moderate solubility
3-(Trifluoromethyl)pyridin-2-yl isomer 7063-35-6 3-position 300.27 g/mol Enhanced steric hindrance
5-(Trifluoromethyl)pyridin-2-yl isomer 420844-59-3 5-position 300.27 g/mol Improved solubility

Variants with Different Substituents on the Pyridine Ring

Replacing the trifluoromethyl group with halogens or other functional groups alters reactivity and bioactivity:

  • Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate (): Bromine and chlorine substituents increase molecular weight (MW: ~370 g/mol) and may enhance electrophilicity for nucleophilic substitution reactions. This compound is likely less metabolically stable than the trifluoromethyl analog due to halogens’ susceptibility to enzymatic cleavage .

Piperidine Ring Modifications

Variations in the piperidine substituents impact steric bulk and polarity:

  • Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 71172-59-3, ): The methoxyethyl group increases polarity, improving aqueous solubility but reducing membrane permeability compared to the target compound .
  • Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate (CAS 912569-46-1, ): The aminomethyl group introduces a basic nitrogen, enhancing solubility in acidic environments and enabling salt formation for formulation .
Table 2: Substituent Effects on Piperidine Derivatives
Compound Substituent Molecular Weight logP (Predicted) Key Applications
Target Compound 4-(trifluoromethyl)pyridyl 300.27 ~2.5 Kinase inhibitor intermediates
Methoxyethyl variant (CAS 71172-59-3) 2-methoxyethyl 257.30 ~1.8 Polar prodrugs
Aminomethyl variant (CAS 912569-46-1) 4-(aminomethyl)pyridyl 263.34 ~1.2 Soluble bioactive intermediates

Heterocyclic Hybrid Structures

Compounds combining piperidine-pyridine motifs with additional heterocycles exhibit enhanced complexity:

  • Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate (): The dihydropyridine and sulfanyl groups introduce redox-active and sulfur-mediated binding properties, useful in antimalarial or anticancer agents .

Biological Activity

Ethyl 1-[4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique trifluoromethyl group attached to a pyridine ring, which significantly influences its biological properties. The compound can be represented by the following structure:

C13H16F3N3O2\text{C}_13\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2

The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity . For instance, a study on related pyridine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly the G2/M phase .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another area of interest is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. Compounds with similar structures have been shown to inhibit DPP-4 effectively, leading to increased levels of incretin hormones like GLP-1, which are crucial for insulin secretion . The structure-activity relationship (SAR) studies highlight the importance of substituents like trifluoromethyl in enhancing DPP-4 inhibitory activity.

Study 1: Anticancer Properties

A notable study evaluated the anticancer effects of various piperidine derivatives, including this compound. The results indicated that these compounds exhibited IC50 values in the micromolar range against several cancer cell lines. The study concluded that modifications to the piperidine ring could lead to enhanced potency and selectivity against cancer cells .

Study 2: DPP-4 Inhibition

In a clinical trial involving compounds structurally related to this compound, researchers observed significant improvements in glycemic control among participants with type 2 diabetes. The trial demonstrated that these compounds effectively reduced HbA1c levels over a 12-week period, indicating their potential as therapeutic agents for diabetes management .

Data Table: Biological Activities Overview

Biological Activity Mechanism IC50/Effectiveness References
AntitumorInduction of apoptosisIC50 < 10 µM
DPP-4 InhibitionIncreased GLP-1 levelsSignificant reduction in HbA1c
AntimicrobialInhibition of bacterial growthMIC values < 10 µg/mL

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate be optimized for higher yield?

  • Methodological Answer : Utilize coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile to enhance amide bond formation efficiency. This approach minimizes side reactions and improves reaction homogeneity, as demonstrated in analogous piperidine-carboxylate syntheses . For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry and assess purity. For example, pyridyl proton signals typically appear at δ 8.5–9.0 ppm, while piperidine protons resonate between δ 1.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode provides accurate mass data (e.g., [M+H]⁺ or [M+Na]⁺) to verify molecular formula .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols should be followed during handling?

  • Methodological Answer :

  • Respiratory/Hand/Eye Protection : Use nitrile gloves, goggles, and N95 masks to avoid inhalation or dermal contact, as trifluoromethyl groups may release toxic HF under decomposition .
  • Ventilation : Conduct reactions in a fume hood to mitigate volatile organic compound (VOC) exposure.
  • Emergency Measures : Ensure immediate access to an eyewash station and ethanol-water solutions for accidental exposure .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural analysis be resolved?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for small-molecule refinement to address twinning or disorder in crystals. For example, SHELXL’s restraints on bond lengths and angles improve model accuracy for piperidine ring conformations .
  • Validation Tools : Cross-check with PLATON or Mercury to detect outliers in geometric parameters (e.g., bond angles deviating >5° from ideal values) .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrases (CAs) or ion channels. For example, the trifluoromethyl group’s electron-withdrawing effects may enhance binding to hydrophobic pockets in CA XII .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors derived from analogous piperidine-carboxylates .

Q. How can regioselective functionalization of the pyridyl or piperidine moieties be achieved?

  • Methodological Answer :

  • Pyridyl Modification : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position, leveraging the trifluoromethyl group’s ortho-directing effects .
  • Piperidine Functionalization : Use N-Boc protection to selectively modify the carboxylate group via hydrolysis (e.g., NaOH/EtOH) or amidation (e.g., HATU/DIPEA) .

Q. What strategies address low solubility in biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80 to maintain solubility .
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or PEGylated esters) to improve aqueous solubility while retaining activity .

Key Challenges and Research Gaps

  • Stereochemical Stability : Investigate racemization risks under acidic/basic conditions using chiral HPLC .
  • Metabolic Profiling : Conduct in vitro microsomal studies to identify CYP450-mediated degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.